molecular formula C8H4F4N2 B1408055 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227512-10-8

2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1408055
CAS No.: 1227512-10-8
M. Wt: 204.12 g/mol
InChI Key: RAHLCEWBSSYOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. This compound is known for its high chemical stability and unique reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate fluorinating agents under controlled conditions . Another approach involves the use of trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various aminopyridine derivatives .

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-3-5(1-2-13)6(4-14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHLCEWBSSYOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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